

Molecular weight and formula of 2-Bromo-N-methylaniline

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Compound of Interest

Compound Name: 2-Bromo-N-methylaniline

Cat. No.: B1330608

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Core Chemical Identity and Physicochemical Properties

2-Bromo-N-methylaniline is an aromatic amine and a halogenated benzene derivative. Its structure, featuring a bromine atom ortho to an N-methylamino group, provides two distinct points for chemical modification, making it a valuable precursor in multi-step syntheses.

Chemical Identifiers

A compound's unique identifiers are critical for accurate sourcing, regulatory compliance, and literature searches. The key identifiers for **2-Bromo-N-methylaniline** are summarized below.

Identifier	Value	Source(s)
Molecular Formula	C ₇ H ₈ BrN	[1][2][3]
Molecular Weight	186.05 g/mol	[1][2][3][4]
CAS Number	6832-87-7	[1][3][4][5]
IUPAC Name	2-bromo-N-methylaniline	[2]
SMILES	<chem>CNC1=CC=CC=C1Br</chem>	[2][4]
InChI Key	SMVIAQFTVWDWDS-UHFFFAOYSA-N	[2][4]

Physical and Spectroscopic Properties

The physical properties of **2-Bromo-N-methylaniline** dictate its handling, storage, and reaction conditions. It is typically supplied as a liquid.[6]

Property	Value	Source(s)
Density	1.589 g/mL at 25 °C	[4][7]
Boiling Point	107-109 °C at 12 mmHg	[4][7]
Refractive Index	n _{20/D} 1.6070	[4][7]
Flash Point	103 °C (217.4 °F) - closed cup	[4]

Structural confirmation is unequivocally established through spectroscopic analysis. Standard analytical techniques for this compound include ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy, with reference spectra available in public databases such as PubChem.[2]

Synthesis and Purification: A Strategic Approach

The synthesis of specifically substituted anilines requires careful strategic planning. The N-methylamino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution reactions.[8] This high reactivity can be a significant drawback, as direct bromination of N-methylaniline would lead to a mixture of products, including the highly favored 2,4,6-tribromoaniline, making it difficult to isolate the desired mono-brominated product.[8][9]

To achieve selective ortho-bromination, a robust and field-proven strategy involves the temporary protection of the amino group. This approach moderates its activating influence, allowing for controlled, regioselective substitution.

Recommended Synthetic Workflow

The following three-step protocol is a validated method for preparing **2-Bromo-N-methylaniline** from N-methylaniline.



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Caption: A three-step synthetic workflow for **2-Bromo-N-methylaniline**.

Detailed Experimental Protocol

Step 1: Protection via Acetylation

- To a stirred solution of N-methylaniline in glacial acetic acid, add acetic anhydride dropwise under cooling in an ice bath.
- After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure complete conversion.
- Pour the cooled reaction mixture into ice-cold water to precipitate the N-acetyl-N-methylaniline product.
- Filter the solid, wash with cold water until neutral, and dry under vacuum.
- Causality: The acetylation process converts the strongly activating N-methylamino group into a moderately activating N-methylacetamido group. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, reducing its ability to activate the benzene ring towards further substitution.[8]

Step 2: Regioselective Bromination

- Dissolve the dried N-acetyl-N-methylaniline in a suitable solvent, such as glacial acetic acid.
- Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20°C.
- Stir the reaction for several hours at room temperature. The progress can be monitored by TLC.
- Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine, followed by precipitation in water.
- Filter the crude product, which will be a mixture of ortho- and para-isomers.

- Causality: The N-methylacetamido group directs the incoming electrophile (Br^+) to the ortho and para positions. While the para-product is often sterically favored, the ortho-product forms in significant quantities and can be separated in the subsequent step.

Step 3: Deprotection via Hydrolysis

- Heat the crude bromo-acetanilide from the previous step under reflux in an aqueous acidic or basic solution (e.g., HCl or NaOH in ethanol/water).
- Continue heating for 2-4 hours until the hydrolysis is complete (monitored by TLC).
- If using acid, neutralize the cooled solution with a base (e.g., NaOH) to a pH of 8-10 to deprotonate the anilinium salt and precipitate the free amine.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

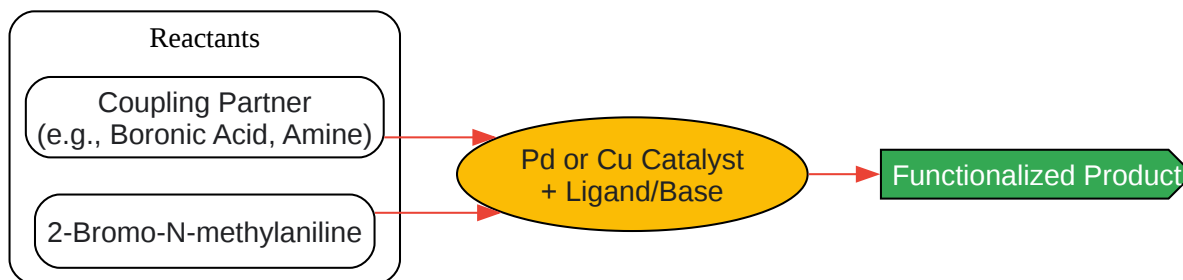
The final product, **2-Bromo-N-methylaniline**, is an oil and can be purified by vacuum distillation.^{[4][7]} The boiling point of 107-109 °C at 12 mmHg serves as a key benchmark for identifying the pure fraction. Alternatively, column chromatography on silica gel can be employed for high-purity isolation.

Chemical Reactivity and Applications

The true utility of **2-Bromo-N-methylaniline** lies in its capacity to serve as a versatile synthetic building block. The presence of the bromine atom and the secondary amine provides two orthogonal reactive sites.

Cross-Coupling Reactions

The aryl bromide functionality is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.^[10] These reactions are foundational in pharmaceutical chemistry for constructing complex molecular scaffolds by forming new carbon-carbon and carbon-nitrogen bonds.



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Caption: Generalized scheme for cross-coupling reactions using **2-Bromo-N-methylaniline**.

Synthesis of Heterocycles and Bioactive Molecules

2-Bromo-N-methylaniline is a documented precursor for the synthesis of various heterocyclic systems. For instance, it can be used to synthesize benzimidazole derivatives through a one-pot N-arylation process catalyzed by copper iodide nanoparticles. Such scaffolds are prevalent in many marketed drugs.

Furthermore, it has been employed in the synthesis of alkyltelluro-substituted aromatic amines, which have shown potential as radical trapping agents, highlighting its utility in developing compounds with specific antioxidant properties. The broader class of bromoanilines is indispensable for creating novel drug candidates targeting a range of diseases.^{[10][11]}

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. **2-Bromo-N-methylaniline** possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Classification

Hazard Class	Code	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[4][5]	
Signal Word	Warning	[2][4][5]	
Hazard Statements	H302	Harmful if swallowed.	[2][4][5]
H315	Causes skin irritation.	[5]	
H319	Causes serious eye irritation.	[5]	
H335	May cause respiratory irritation.	[5]	
Precautionary Statements	P264, P270, P280, P301+P312, P302+P352, P305+P351+P338	Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5][12]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[13] Recommended storage is at room temperature.[1]
- Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations. Prevent entry into drains or waterways.[5]

Conclusion

2-Bromo-N-methylaniline, with a molecular formula of C_7H_8BrN and a molecular weight of 186.05 g/mol, is more than just a simple chemical. It is a strategically important intermediate whose synthesis requires a nuanced understanding of electrophilic substitution reactions. Its true value is realized in its application as a versatile precursor in medicinal chemistry and organic synthesis, enabling the construction of complex and novel molecules through modern synthetic methodologies. Proper handling and adherence to safety protocols are essential for its responsible use in the laboratory.

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